2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
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Overview
Description
The compound “2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one” is a complex organic molecule. It contains an amino group (NH2), an ethoxyphenyl group (C8H9O), a nitro group (NO2), and a chromenone group (C9H6O2). Chromenones are a type of organic compound characterized by a fused ring structure containing a benzene ring and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its chromenone core, with the various functional groups attached at the 2, 4, and 3 positions of the chromenone ring. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and nitro groups are both capable of participating in a variety of chemical reactions. The chromenone core could also potentially undergo reactions at the carbonyl group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the nitro and amino groups could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one, as part of the chromen-5-one derivatives, finds relevance in the synthesis and exploration of its chemical properties due to its potential pharmacological importance. Chromen-5-ones, including compounds with similar structures, have been reviewed for their synthetic protocols, emphasizing their significance in secondary metabolite production and pharmacological application. These compounds, through various synthetic protocols such as Suzuki coupling and Michael addition reactions, demonstrate considerable interest in pharmaceutical research for their efficient and straightforward synthesis procedures, which are crucial for developing new pharmacological agents (Mazimba, 2016).
Pharmacological Potential
The exploration of compounds structurally related to this compound has led to significant discoveries in their pharmacological potential. Research focusing on similar compounds has indicated their potential in creating new generation pharmacological agents, especially when conjugated with nitroxyl radicals. These "hybrid" compounds have shown a modification or strengthening of biological activity, decreased general toxicity, and increased selective cytotoxicity, suggesting their utility in treating and preventing various diseases (Grigor’ev, Tkacheva, & Morozov, 2014).
Anticancer Research
Significant research into compounds with similar structures has revealed their specificity and reduced toxicity in anticancer applications. For example, studies on chromones and related structures have uncovered compounds with high tumor specificity and minimal keratinocyte toxicity. This specificity, along with the potential for apoptotic cell death induction in cancer cell lines, highlights the critical role these compounds can play in developing new anticancer therapies. The ability to modulate chemical structures to enhance tumor specificity while reducing toxicity underscores the importance of these compounds in anticancer research (Sugita et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydrochromen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-11-8-6-10(7-9-11)14-15-12(20)4-3-5-13(15)24-17(18)16(14)19(21)22/h6-9,14H,2-5,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYBVIOYUBOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26667262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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